N-Propyl hydroperoxide

Description

Contextual Significance of Alkyl Hydroperoxides in Chemical Systems

Alkyl hydroperoxides (ROOH) are a significant class of organic compounds that serve as crucial intermediates and oxidants in a wide array of chemical systems. thieme-connect.de Their importance is pronounced in the fields of atmospheric chemistry and industrial synthesis. In the atmosphere, alkyl hydroperoxides are involved in the oxidation of volatile organic compounds and the formation of secondary organic aerosols.

Industrially, the reactivity of alkyl hydroperoxides is harnessed for various applications. They are pivotal in the production of chemicals, acting as initiators for radical polymerization processes used to create polymers like polyethylene (B3416737). ontosight.aithieme-connect.de A prominent industrial application is the metal-catalyzed epoxidation of alkenes, such as the use of tert-butyl hydroperoxide in the manufacturing of propylene (B89431) oxide. wikipedia.org Furthermore, processes like the cumene (B47948) process utilize hydroperoxide intermediates for the large-scale production of phenol (B47542) and acetone. wikipedia.org The fundamental reactivity of the hydroperoxide group, which can be reduced to alcohols or used to generate radicals, underpins their utility in organic synthesis. wikipedia.org

Research Landscape and Knowledge Gaps for N-Propyl Hydroperoxide

The research landscape for this compound is notably less developed than for other alkyl hydroperoxides like tert-butyl hydroperoxide or cumene hydroperoxide. While general synthetic routes for alkyl hydroperoxides are established, such as the reaction of alkyldichloroboranes with oxygen followed by hydrolysis, detailed studies focusing specifically on the optimization and kinetics of this compound synthesis are scarce in publicly accessible literature. thieme-connect.de

The primary knowledge gap lies in the detailed characterization of its decomposition and reaction kinetics. The decomposition of hydroperoxides can be catalyzed by various agents, including sulphides, leading to different products. rsc.org However, specific studies on the catalytic and thermal decomposition pathways of this compound, the resulting product distributions, and the reaction mechanisms are not extensively documented.

Furthermore, while its role as a polymerization initiator is acknowledged, in-depth research into its efficiency, and the influence of its specific alkyl structure (n-propyl) on the polymerization process is limited. ontosight.ai Its potential contribution to environmental oxidative stress has been suggested, but this area also remains underexplored. ontosight.ai Consequently, a significant opportunity exists for further research to elucidate the specific chemical behavior of this compound, which would enhance its potential applications and provide a more complete understanding of the structure-reactivity relationships within the alkyl hydroperoxide class.

Interactive Data Table: Properties of this compound

| Property | Value |

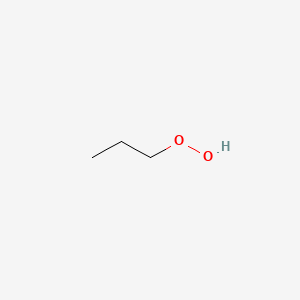

| Molecular Formula | C₃H₈O₂ |

| Molecular Weight | 76.09 g/mol |

| IUPAC Name | 1-hydroperoxypropane |

| CAS Number | 6068-96-8 |

| Appearance | Colorless liquid |

Data sourced from multiple references. ontosight.aincats.io

Structure

3D Structure

Properties

CAS No. |

42953-38-8 |

|---|---|

Molecular Formula |

C3H8O2 |

Molecular Weight |

76.09 g/mol |

IUPAC Name |

1-hydroperoxypropane |

InChI |

InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |

InChI Key |

TURGQPDWYFJEDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOO |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of N Propyl Hydroperoxide

Established Laboratory Synthesis Methodologies

The controlled synthesis of n-propyl hydroperoxide in a laboratory setting can be approached through several routes, each with its own set of precursors and reaction conditions. These methods aim to introduce the hydroperoxy (-OOH) functional group onto a propyl backbone.

Oxidation of Propyl Alcohol Precursors

The direct oxidation of primary alcohols, such as 1-propanol (B7761284), presents a potential pathway to this compound. However, this transformation is often challenging as the oxidation of primary alcohols typically yields aldehydes (propanal) or carboxylic acids (propionic acid) under many conditions. acs.orgresearchgate.net Achieving the selective formation of the hydroperoxide requires mild and controlled oxidizing conditions to prevent over-oxidation. While specific high-yield methods for the direct conversion of 1-propanol to this compound are not extensively documented in readily available literature, the general principle involves the careful use of oxidizing agents. For instance, studies on the oxidation of various alcohols have explored the use of hydrogen peroxide in the presence of specific catalysts, though these often favor the formation of other products. nih.govpromonograph.org

Reaction of Hydrogen Peroxide with Propylene (B89431) Oxide

The reaction involving hydrogen peroxide and propylene oxide is a cornerstone of industrial chemistry, primarily in the hydrogen peroxide to propylene oxide (HPPO) process. This process is highly optimized for the production of propylene oxide, a valuable epoxide. The reaction does not typically yield this compound as the main product. Instead, the process is designed to facilitate the transfer of an oxygen atom from the hydroperoxide to the double bond of propylene, forming the epoxide.

Development of Mild and Environmentally Benign Synthetic Approaches for Alkyl Hydroperoxides

Growing environmental concerns have spurred the development of greener synthetic routes to alkyl hydroperoxides, minimizing the use of hazardous reagents and the generation of waste. These methods often employ catalysts and more sustainable oxidants.

One promising approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst in aerobic oxidations. nih.govresearchgate.net This system can catalyze the oxidation of various hydrocarbons to their corresponding hydroperoxides under relatively mild conditions, using molecular oxygen as the ultimate oxidant. researchgate.net The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the active species that initiates the oxidation cascade. google.com

Another environmentally friendly strategy is the application of photocatalysis. Photocatalytic methods can generate hydroperoxides from alcohols using light as an energy source, often in the presence of a photosensitizer. rsc.orgnih.gov These reactions can proceed under mild conditions and offer a sustainable alternative to traditional oxidation methods. For instance, the photocatalytic oxidation of various alcohols has been shown to produce hydrogen peroxide, and by extension, this principle can be applied to the synthesis of organic hydroperoxides. nih.gov

The synthesis of primary and secondary alkyl hydroperoxides can also be achieved through the alkylation of 1,1-dihydroperoxides followed by hydrolysis, which represents a convenient method starting from ketones and hydrogen peroxide. nih.gov

| Method | Catalyst/Reagent | Oxidant | Temperature (°C) | Solvent | Yield (%) | Reference |

| Aerobic Oxidation | N-Hydroxyphthalimide (NHPI)/Co(acac)₂ | O₂ | 100 | Acetic Acid | Good | nih.gov |

| Aerobic Oxidation | N-Hydroxyphthalimide (NHPI)/Aldehyde | O₂ | 25 | Acetonitrile/Cumene (B47948) | 28 (for Cumene Hydroperoxide) | beilstein-journals.org |

| Alkylation of 1,1-dihydroperoxides | KOtBu/Alkyl triflate | - | 0 | THF | - | rsc.org |

| Photocatalytic Oxidation | Rose Bengal/NHPI | O₂ | Room Temp | - | - | capes.gov.br |

Table 1: Examples of Mild and Environmentally Benign Approaches for Alkyl Hydroperoxide Synthesis. Note: Yields can vary significantly based on the specific substrate and reaction conditions. The data for cumene hydroperoxide is included as a representative example of NHPI-catalyzed aerobic oxidation.

Formation Mechanisms in Complex Chemical Environments

In environments such as combustion systems or during atmospheric degradation, this compound can be formed through complex radical chain reactions. These processes are not controlled syntheses but rather the result of a series of spontaneous reactions.

Radical-Mediated Autoxidation Processes

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and involves free radical intermediates. nih.gov For alkanes like propane (B168953), this process leads to the formation of various oxygenated products, including hydroperoxides. The fundamental mechanism involves a chain reaction consisting of initiation, propagation, and termination steps.

The initiation of the autoxidation of propane involves the formation of a propyl radical. This occurs through the abstraction of a hydrogen atom from the propane molecule by an initiating radical (R•). Propane has two types of hydrogen atoms: primary hydrogens on the terminal methyl groups (-CH₃) and secondary hydrogens on the central methylene (B1212753) group (-CH₂-).

The abstraction of a primary hydrogen atom results in the formation of an n-propyl radical (CH₃CH₂CH₂•), while the abstraction of a secondary hydrogen atom leads to the formation of an isopropyl radical (CH₃ĊHCH₃). The n-propyl radical is the direct precursor to this compound in the subsequent steps of the autoxidation chain. The formation of the n-propyl radical can be represented as:

CH₃CH₂CH₃ + R• → CH₃CH₂CH₂• + RH

Once the n-propyl radical is formed, it rapidly reacts with molecular oxygen (O₂) to form an n-propylperoxy radical (CH₃CH₂CH₂OO•). This peroxy radical can then abstract a hydrogen atom from another propane molecule to form this compound and a new propyl radical, thus propagating the chain reaction. nih.gov

Oxygen Addition to Alkyl Radicals to Form Peroxy Radicals (ROO•)

The initial step in the formation of this compound involves the creation of an n-propyl radical (a carbon-centered radical, R•) from its precursor, propane. This radical readily reacts with molecular oxygen (O₂), which is a biradical in its ground state. acs.org This reaction is a crucial and ubiquitous step in oxidation systems. acs.org The combination of the n-propyl radical with O₂ leads to the formation of an n-propyl peroxy radical (nPPR), a species represented as RO₂•. acs.org This addition reaction is typically fast, often considered diffusion-limited. researchgate.net

The formation of the n-propyl peroxy radical can be represented by the following generalized reaction:

CH₃CH₂CH₂• (n-propyl radical) + O₂ → CH₃CH₂CH₂OO• (n-propyl peroxy radical)

At temperatures below 1000 K, the reaction of the n-propyl radical with O₂ to form the peroxy radical is a dominant pathway, while at very high temperatures, the radical may decompose before it has a chance to react with oxygen. acs.org

Intramolecular Hydrogen Migration (H-Shift) in Peroxy Radicals

Once formed, the n-propyl peroxy radical (ROO•) can undergo an intramolecular hydrogen migration, also known as an H-shift. mit.edu This isomerization is a pivotal elementary reaction step in the oxidation of hydrocarbons. nih.gov In this process, a hydrogen atom from the alkyl chain transfers to the peroxy group, transforming the peroxy radical into a hydroperoxy-alkyl radical (•QOOH). mdpi.comnih.gov The transition state for this migration typically involves a ring-like structure. copernicus.org For the n-propyl peroxy radical, several H-shifts are possible, involving transition states of different ring sizes. The 1,5 H-shift is often a dominant pathway in the intramolecular H-migration of alkylperoxy radicals (ROO•). mdpi.com

The general representation of this step is:

ROO• → •QOOH

In higher alkanes, this intramolecular H-migration becomes competitive with other reaction pathways due to the larger and more flexible transition state rings that can be formed and the presence of more easily abstractable secondary hydrogen atoms. mit.edu

Subsequent Oxygen Additions to Hydroperoxy-Alkyl Radicals (QOOH)

The hydroperoxy-alkyl radical (•QOOH) formed from the H-shift is itself a radical and can react further. A key subsequent reaction is the addition of another molecule of oxygen (O₂). mdpi.com This second O₂ addition is a critical step in low-temperature combustion models. mdpi.com The reaction of •QOOH with O₂ forms a hydroperoxyalkylperoxy radical, denoted as •OOQOOH. acs.orgmdpi.com

The reaction is as follows:

•QOOH + O₂ → •OOQOOH

These •OOQOOH radicals are important intermediates in low-temperature oxidation chemistry. mdpi.com They can undergo further reactions, including a second intramolecular H-migration where a hydrogen atom moves to the new peroxy group, leading to the formation of a dihydroperoxyalkyl radical (•P(OOH)₂). mdpi.com This sequence of reactions, starting from the initial alkyl radical, is a major source of free radicals at low temperatures (below 700 K). mit.edu

Influence of Precursor Structure on Hydroperoxide Isomer Distribution

The structure of the precursor molecule, in this case, propane, directly influences the distribution of hydroperoxide isomers formed. The initial formation of the alkyl radical can occur at different positions on the carbon chain. For propane (CH₃CH₂CH₃), hydrogen abstraction can lead to two different propyl radicals: the n-propyl radical (CH₃CH₂CH₂•) and the iso-propyl radical (CH₃ĊHCH₃).

The subsequent reaction pathways for each of these radicals will lead to different hydroperoxide isomers.

From the n-propyl radical: The reaction sequence described in the sections above (O₂ addition, H-shift, O₂ addition) originates from the primary n-propyl radical. This pathway ultimately leads to the formation of various hydroperoxide isomers where the hydroperoxy group is attached to the n-propyl chain.

From the iso-propyl radical: If the initial hydrogen abstraction yields an iso-propyl radical, a different set of peroxy radicals and, consequently, hydroperoxide isomers will be formed. The reaction with oxygen would form an iso-propylperoxy radical. researchgate.net

Table 1: Research Findings on Radical Reactions

Click to view table

| Step | Reactant(s) | Product(s) | Key Finding | Citation |

|---|---|---|---|---|

| Oxygen Addition | n-propyl radical + O₂ | n-propyl peroxy radical (nPPR) | An important and ubiquitous class of organic radical intermediates is the organic peroxy radical (RO₂), formed when a carbon-centered radical (R) combines with molecular oxygen. | acs.org |

| H-Shift | n-propyl peroxy radical | hydroperoxy-propyl radical (•QOOH) | Intramolecular H-migration in ROO• is a major pathway, with 1,5 H-shifts often dominating. | mit.edumdpi.com |

| Second O₂ Addition | hydroperoxy-propyl radical + O₂ | hydroperoxy-propylperoxy radical (•OOQOOH) | The bimolecular reaction of QOOH with O₂ forms a new peroxy species, the O₂QOOH radical. | acs.org |

Table 2: Chemical Compounds Mentioned

Click to view table

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₈O₂ |

| Propane | C₃H₈ |

| N-propyl radical | CH₃CH₂CH₂• |

| Iso-propyl radical | CH₃ĊHCH₃ |

| Oxygen | O₂ |

| N-propyl peroxy radical | CH₃CH₂CH₂OO• |

| Iso-propylperoxy radical | (CH₃)₂CHOO• |

| Hydroperoxy-alkyl radical | •QOOH |

| Hydroperoxyalkylperoxy radical | •OOQOOH |

| Dihydroperoxyalkyl radical | •P(OOH)₂ |

Reaction Pathways and Kinetic Mechanisms of N Propyl Hydroperoxide

Unimolecular Decomposition Pathways

The unimolecular decomposition of n-propyl hydroperoxide and its related radicals is a key process in low-temperature combustion chemistry. These pathways are responsible for the chain-branching reactions that lead to autoignition.

Isomerization Reactions of N-Propyl Peroxy Radicals

The n-propyl peroxy radical (n-PrOO•) is a primary product of the reaction between the n-propyl radical and molecular oxygen. This peroxy radical can undergo internal hydrogen abstraction, or isomerization, to form a hydroperoxyalkyl radical (•QOOH). The site of the hydrogen abstraction determines the structure of the resulting •QOOH radical and subsequent reaction pathways. For the n-propyl peroxy radical, there are two primary isomers: the 1-propylperoxy radical (CH3CH2CH2OO•) and the 2-propylperoxy radical (CH3CH(OO•)CH3).

Theoretical studies have shown that the isomerization of n-propylperoxy radicals can proceed through various transition states, with the rate constants being dependent on the structure of the transition state ring. For alkylperoxy radicals in general, 6- and 7-membered ring transition states are typically the fastest.

| Isomerization Reaction | Transition State Ring Size | Activation Energy (kcal/mol) | Reference |

| 1-propylperoxy to 1-hydroperoxy-3-propyl radical | 6-membered | ~18-20 | General alkane analogy |

| 1-propylperoxy to 1-hydroperoxy-2-propyl radical | 5-membered | Higher than 6-membered | General alkane analogy |

| 2-propylperoxy to 2-hydroperoxy-1-propyl radical | 5-membered | Higher than 6-membered | General alkane analogy |

| 2-propylperoxy to 2-hydroperoxy-3-propyl radical | 4-membered | Very high, not significant | General alkane analogy |

HO2 Elimination Mechanisms from Peroxy Radicals

A competing pathway to isomerization for n-propyl peroxy radicals is the elimination of the hydroperoxyl radical (HO2•), leading to the formation of propene. This reaction becomes more significant at higher temperatures. researchgate.net The direct HO2• elimination from both n-propyl and isopropyl peroxy radicals is a major source of propene in propane (B168953) oxidation. researchgate.net The yield of propene relative to the initial concentration of chlorine atoms in experimental studies of propane oxidation was found to be (20 ± 4)% at 530 K, (55 ± 11)% at 600 K, and (86 ± 17)% at 670 K, indicating the increasing importance of this pathway with temperature. researchgate.net

The elimination can occur directly from the peroxy radical or via the hydroperoxyalkyl radical intermediate. Theoretical studies on related systems suggest that the concerted HO2• elimination from the peroxyl radical is a low-energy pathway. researchgate.net

| Reaction | Temperature (K) | Propene Yield (%) | Reference |

| Propyl + O2 → Propene + HO2• | 530 | 20 ± 4 | researchgate.net |

| Propyl + O2 → Propene + HO2• | 600 | 55 ± 11 | researchgate.net |

| Propyl + O2 → Propene + HO2• | 670 | 86 ± 17 | researchgate.net |

Table 2: Experimentally Derived Propene Yields from Propyl + O2 Reactions researchgate.net

Formation and Subsequent Decomposition of Ketohydroperoxides (KHPs)

The hydroperoxyalkyl radicals (•QOOH) formed from the isomerization of n-propyl peroxy radicals can react with another molecule of oxygen to form a hydroperoxyalkylperoxy radical (•OOQOOH). This radical can then undergo a second isomerization and subsequent decomposition to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). The formation of KHPs is a critical step in low-temperature combustion as their decomposition provides a significant source of chain-branching. researchgate.net

For this compound, the specific KHP formed depends on the initial •QOOH radical. For example, the 1-hydroperoxy-3-propyl radical would lead to the formation of 3-hydroperoxypropanal.

The O-O bond in ketohydroperoxides is weak and readily undergoes homolytic cleavage upon heating, producing a hydroxyl radical and a keto-alkoxy radical. researchgate.net This decomposition is a major chain-branching pathway in low-temperature combustion. The resulting keto-alkoxy radical can then undergo further decomposition, typically through β-scission, to form smaller, stable molecules and other reactive radicals.

For a generic n-propyl-derived ketohydroperoxide, the fragmentation can be represented as:

HOO-CH2-CH2-CHO → •OH + •O-CH2-CH2-CHO

The subsequent β-scission of the keto-alkoxy radical can lead to the formation of formaldehyde, acetaldehyde, and other smaller species.

Besides radical-forming fragmentation, ketohydroperoxides can also decompose through molecular pathways. One of the most significant is the Korcek mechanism, which involves an intramolecular reaction leading to the formation of a cyclic peroxide intermediate that subsequently decomposes into a carboxylic acid and a ketone or aldehyde. researchgate.net While the Korcek mechanism has been extensively studied for larger alkanes, its principles are applicable to the decomposition of KHPs derived from this compound. researchgate.net For instance, 3-hydroperoxypropanal could isomerize and decompose to yield formic acid and acetaldehyde.

Bimolecular Reactions and Radical Chemistry

The reaction of this compound with hydroxyl radicals (•OH) is a significant consumption pathway. The rate constant for the reaction of hydroxyl radicals with organic hydroperoxides is generally high. researchgate.net The reaction can proceed via hydrogen abstraction from the hydroperoxy group, the α-carbon, or other C-H bonds in the molecule.

This compound can also react with other radicals such as the hydroperoxyl radical (HO2•) and nitric oxide (NO). The reaction with NO is particularly important in environments with NOx, where it can lead to the formation of n-propoxy radicals and nitrogen dioxide, or n-propyl nitrate (B79036). nih.gov

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Generic ROOH | •OH | ~10⁻¹¹ - 10⁻¹² | Room Temperature | General knowledge |

| Generic ROO• | NO | ~10⁻¹¹ - 10⁻¹² | Room Temperature | nih.gov |

Reactions with Hydroperoxyl Radicals (HO₂•)

The reaction between this compound and the hydroperoxyl radical (HO₂•) is a significant pathway in low-temperature oxidation and atmospheric chemistry. The primary mechanism is hydrogen abstraction, where the HO₂• radical can abstract a hydrogen atom from either the hydroperoxy group or the carbon backbone.

Abstraction of the hydroperoxyl hydrogen is a key propagation step: CH₃CH₂CH₂OOH + HO₂• → CH₃CH₂CH₂OO• + H₂O₂

Alternatively, hydrogen abstraction can occur from the propyl chain at the α, β, or γ positions. Theoretical studies on the reaction of HO₂• with propane, the parent alkane, provide insight into the relative rates of abstraction from different C-H bonds. nih.govrsc.org Studies on H-abstraction by HO₂• from alkanes show that the activation energy varies depending on whether the hydrogen is primary, secondary, or tertiary. nih.govfrontiersin.org For this compound, this implies that abstraction from the secondary (β) carbon is kinetically favored over the primary (γ) carbon.

Kinetic models for similar reactions, such as the H-abstraction from n-propylbenzene by HO₂•, indicate that abstraction from the secondary position is more significant than from the primary position at temperatures below 600 K. murdoch.edu.au The rate constants for these types of reactions are highly temperature-dependent. nih.govmurdoch.edu.au

| Reaction | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) | Source |

|---|---|---|---|---|---|

| HO₂• + C₃H₈ → n-C₃H₇• + H₂O₂ | 1.81E-19 | 2.64 | 16.5 | 298-2000 | Theoretical Study nih.gov |

| HO₂• + c-C₅H₁₀ → c-C₅H₉• + H₂O₂ | 1.66E-11 | 0 | 17.8 | 673-783 | Experimental Study rsc.org |

Reactions with Nitric Oxide (NO)

Nitric oxide (NO) is a crucial radical in both biological and combustion systems. Its reaction with hydroperoxides typically proceeds through the corresponding organic peroxyl radical (ROO•). The peroxyl radical, formed from the initial hydroperoxide, reacts rapidly with NO to form a peroxynitrite intermediate (ROONO). nih.gov

CH₃CH₂CH₂OO• + NO → [CH₃CH₂CH₂OONO]*

This reaction is generally very fast, with rate constants for various organic peroxyl radicals measured to be in the range of 1-3 x 10⁹ L mol⁻¹ s⁻¹ in aqueous solutions. nih.gov The peroxynitrite intermediate is unstable and can decay through several pathways, potentially forming more reactive alkoxyl (RO•) and nitrogen dioxide (NO₂) radicals or a more stable organic nitrate (RONO₂). nih.gov In alcoholic solutions, the decay of the peroxynitrite intermediate is significantly faster than in aqueous solutions. nih.gov The sustained presence of NO has been shown to protect against cytotoxicity induced by other alkyl hydroperoxides, such as t-butyl hydroperoxide, highlighting the importance of the reaction flux. nih.gov

Hydrogen Abstraction Reactions from Alkyl and Carbonyl Hydroperoxides

Hydrogen abstraction is a fundamental reaction for this compound when interacting with various radical species (R•). The site of abstraction depends on the bond dissociation energies (BDEs) of the available C-H and O-H bonds and the nature of the abstracting radical.

The O-H bond in the hydroperoxy group is relatively weak, making it a primary target for abstraction: CH₃CH₂CH₂OOH + R• → CH₃CH₂CH₂OO• + RH

Hydrogen atoms on the propyl chain can also be abstracted. The BDEs for C-H bonds are generally in the order primary > secondary > tertiary. For this compound, this means the hydrogens on the central carbon (β-position) are more susceptible to abstraction than those on the terminal carbons (α and γ positions).

CH₃CH₂CH₂OOH + R• → •CH₂CH₂CH₂OOH / CH₃•CHCH₂OOH / CH₃CH₂•CHOOH + RH

Systematic theoretical studies on hydrogen abstraction by methylperoxy radicals (CH₃O₂•) from various small alkanes show that these reactions are critical for developing accurate kinetic models for fuel combustion. nih.gov The rate constants for these abstraction reactions are essential for predicting ignition properties, especially under low-temperature conditions. nih.gov

| Abstracting Radical | Substrate | Rate Constant (k) | Temperature (K) | Source |

|---|---|---|---|---|

| OH• | Propyne (Propargyl H) | ~1.0 x 10¹² cm³ mol⁻¹ s⁻¹ | 1000 | Theoretical Study mdpi.com |

| H• | Propyne (Propargyl H) | ~1.0 x 10¹² cm³ mol⁻¹ s⁻¹ | 1000 | Theoretical Study mdpi.com |

| CH₃O₂• | Propane (secondary H) | ~1.0 x 10⁷ cm³ mol⁻¹ s⁻¹ | 800 | Theoretical Study nih.gov |

Reactivity with Other Organic and Inorganic Species

This compound can react with a variety of other chemical species. It can be reduced to the corresponding alcohol (n-propanol) by reagents such as phosphite (B83602) esters and tertiary phosphines. wikipedia.org

CH₃CH₂CH₂OOH + PR₃ → CH₃CH₂CH₂OH + OPR₃

Organic hydroperoxides can also react with aldehydes and ketones, potentially forming unstable adducts. wikipedia.org Furthermore, studies have shown that halogenated quinones can significantly enhance the decomposition of alkyl hydroperoxides like t-butyl hydroperoxide in a metal-independent mechanism. pnas.orgnih.gov This pathway involves a nucleophilic attack of the hydroperoxide on the quinone, followed by homolytic decomposition to form an alkoxyl radical. pnas.orgnih.gov

Solvent Effects on this compound Reactivity and Stability

The solvent environment plays a critical role in the reactivity and stability of this compound. The rate of decomposition and reaction can vary by orders of magnitude depending on the solvent's properties, such as polarity. chemrxiv.org

For reactions like hydrogen abstraction, polar solvents can stabilize the polar hydroperoxide reactant more than the transition state, leading to an increase in the activation energy and a decrease in the reaction rate. chemrxiv.org The stability of hydroperoxides is also highly influenced by pH and temperature. Acid-catalyzed decomposition is a significant pathway, especially in aqueous environments, where the decay rate increases at lower pH. nih.gov For instance, the thermal decomposition of t-butyl hydroperoxide in alcohol solvents shows first-order kinetics, with activation energies ranging from 20 to 28 kcal/mol. scholaris.ca The presence of induced decomposition pathways is significant in these solvents. scholaris.ca

| Hydroperoxide | Solvent | Condition | Observation | Source |

|---|---|---|---|---|

| t-Butyl Hydroperoxide | Methanol, Ethanol, Isopropanol | 120-160°C | First-order kinetics, significant induced decomposition. | scholaris.ca |

| α-alkoxyalkyl-hydroperoxides | Aqueous | Acidic pH | Decomposition rate increases as pH decreases (acid-catalyzed). | nih.gov |

| General Hydroperoxides | Polar Solvents | Hydrogen Abstraction | Reaction rate decreases due to stabilization of reactants. | chemrxiv.org |

Catalytic Transformations of this compound

Catalysts can dramatically alter the decomposition pathways of this compound, often leading to specific products with high selectivity.

Metal-Ion Mediated Decomposition Pathways

Transition metal ions are potent catalysts for the decomposition of organic hydroperoxides. noaa.gov The mechanism typically involves a redox cycle where the metal ion is oxidized and then reduced.

Cobalt-Catalyzed Decomposition: Cobalt salts are widely used to catalyze the decomposition of hydroperoxides. rsc.org The reaction generally proceeds via the formation of radicals. The cobalt(II) ion initiates the decomposition by reacting with the hydroperoxide to form a cobalt(III) species and an alkoxyl radical. youtube.com

Co²⁺ + CH₃CH₂CH₂OOH → Co³⁺ + CH₃CH₂CH₂O• + OH⁻

The newly formed alkoxyl radical can then participate in subsequent reactions, such as hydrogen abstraction. The cobalt(III) ion can then react with another hydroperoxide molecule to regenerate the cobalt(II) catalyst and produce a peroxyl radical, thus propagating a chain reaction.

Co³⁺ + CH₃CH₂CH₂OOH → Co²⁺ + CH₃CH₂CH₂OO• + H⁺

Catalysts like cobalt borate (B1201080) have been developed for the selective decomposition of organic hydroperoxides to their corresponding alcohols, offering advantages such as reduced leaching of the metal into the product stream. google.com

Iron-Mediated Decomposition: Iron ions, particularly Fe²⁺ (ferrous iron), are also highly effective at decomposing hydroperoxides in what is known as a Fenton-like reaction. The reaction produces an alkoxyl radical and a ferric ion (Fe³⁺). nih.gov

Fe²⁺ + CH₃CH₂CH₂OOH → Fe³⁺ + CH₃CH₂CH₂O• + OH⁻

Studies on various organic peroxides have shown that their decay is significantly faster in the presence of Fe²⁺ compared to Fe³⁺ or in the absence of iron ions. acs.org The subsequent reactions are complex, and in aqueous environments, the presence of dissolved iron can initiate solution-phase chain reactions that dominate the decomposition process. acs.org

Acid-Catalyzed Rearrangements and Reactions

The presence of an acid catalyst introduces distinct and complex reaction pathways for this compound, primarily involving rearrangements and decomposition. While specific experimental kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the behavior of analogous primary and other alkyl hydroperoxides under acidic conditions provides a strong framework for understanding its expected reactivity. Theoretical studies also offer significant insight into the controlling factors of these transformations.

The principal acid-catalyzed reaction for hydroperoxides is the Hock rearrangement, which involves the migration of an alkyl or aryl group from a carbon to an adjacent oxygen atom. This rearrangement is typically initiated by the protonation of the hydroperoxide. For this compound, two oxygen atoms are available for protonation, leading to different reaction intermediates and subsequent pathways.

Protonation can occur at the hydroxyl oxygen or the ether-like oxygen of the hydroperoxy group. The subsequent cleavage of the O-O bond, which is relatively weak, is a key step. The generally accepted mechanism for the acid-catalyzed rearrangement of primary hydroperoxides suggests the formation of a carbocation intermediate.

A generalized reaction pathway for a primary hydroperoxide, such as this compound, under acidic conditions can be envisioned as follows:

Protonation: The hydroperoxide is protonated by an acid (H⁺), enhancing the leaving group ability of water.

Formation of a Carbocation: Loss of a water molecule leads to the formation of a primary carbocation. However, primary carbocations are highly unstable. It is more likely that the rearrangement is a concerted process where the migration of an alkyl or hydrogen group occurs simultaneously with the departure of the water molecule to avoid the formation of a discrete primary carbocation.

Rearrangement (Hydride or Alkyl Shift): In the case of this compound, a hydride shift would be a plausible rearrangement to form a more stable secondary carbocation.

Nucleophilic Attack: The resulting carbocation is then attacked by a nucleophile present in the reaction mixture, which could be water or the conjugate base of the acid catalyst.

Product Formation: Subsequent deprotonation or further reaction leads to the final products, which can include aldehydes, ketones, and alcohols.

Computational studies on the acid-catalyzed hydrolysis of various organic hydroperoxides support a two-step pathway where the first step, the Cα-O bond rupture to form a carbocation intermediate and hydrogen peroxide, is rate-limiting. copernicus.org The presence of substituents on the α-carbon can significantly influence the reaction rate. copernicus.org

In the context of this compound, the expected major products from an acid-catalyzed rearrangement would likely be propanal and acetone, formed through different rearrangement and oxidation pathways. The formation of these products is analogous to the decomposition of other simple alkyl hydroperoxides.

Role of N Propyl Hydroperoxide in Specific Chemical Systems

N-Propyl Hydroperoxide in Atmospheric Chemistry

In the atmosphere, this compound is primarily formed from the oxidation of volatile organic compounds (VOCs), particularly short-chain alkanes like propane (B168953). Its chemistry is intricately linked with the cycles of major atmospheric oxidants and the formation of aerosols.

Photochemical Oxidation of Volatile Organic Compounds (VOCs) and Precursors

The formation of this compound is a key step in the atmospheric oxidation of propane, a prevalent VOC from both anthropogenic and natural sources. The process is initiated by the reaction of propane with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere. This reaction abstracts a hydrogen atom from the propane molecule, leading to the formation of a propyl radical (CH₃CH₂CH₂• or CH₃CH(•)CH₃).

The primary pathway relevant to this compound involves the formation of the n-propyl radical, which rapidly reacts with molecular oxygen (O₂) to form the n-propyl peroxy radical (CH₃CH₂CH₂OO•). acs.orgnih.gov In environments with low nitrogen oxide (NOx) concentrations, this peroxy radical can then react with a hydroperoxyl radical (HO₂•) to produce this compound. acs.org

Simplified Reaction Scheme:

Initiation: CH₃CH₂CH₃ + •OH → CH₃CH₂CH₂• + H₂O

Peroxy Radical Formation: CH₃CH₂CH₂• + O₂ → CH₃CH₂CH₂OO•

Hydroperoxide Formation (low NOx): CH₃CH₂CH₂OO• + HO₂• → CH₃CH₂CH₂OOH + O₂

In polluted environments with higher NOx levels, the n-propyl peroxy radical is more likely to react with nitric oxide (NO), leading to the formation of an n-propoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂), a key precursor to ozone formation. researchgate.net

Contribution to Highly Oxygenated Molecule (HOM) Formation and Growth

This compound is an early-generation product in the cascade of reactions that can lead to the formation of highly oxygenated molecules (HOMs). nih.govacs.org HOMs are a class of organic compounds with a high oxygen content that are crucial for the formation and growth of new atmospheric particles. nih.govacs.orgresearchgate.net

The formation of HOMs occurs through a process called autoxidation, where a peroxy radical (RO₂) undergoes a series of intramolecular hydrogen shifts and subsequent O₂ additions. nih.govnih.gov The n-propyl peroxy radical (CH₃CH₂CH₂OO•), the precursor to this compound, can initiate such an autoxidation chain. While the initial formation of this compound from the reaction with HO₂• terminates this specific radical chain, the ongoing oxidation of other VOCs can lead to more complex peroxy radicals that continue the autoxidation process, rapidly increasing the oxygen content and decreasing the volatility of the resulting molecules. nih.gov The presence of the hydroperoxide group in molecules like this compound can also influence subsequent oxidation steps, potentially leading to further functionalization and the formation of more complex HOMs.

Participation in Tropospheric HOx, NOx, and Ozone Cycles

This compound is an active participant in the key chemical cycles that control the oxidative capacity of the troposphere and the production of ozone.

NOx Cycle (NO and NO₂): In low NOx environments, the formation of this compound is a competing pathway to the reaction of the n-propyl peroxy radical with NO. acs.org By sequestering the peroxy radical, it reduces the rate of conversion of NO to NO₂, which in turn impacts the rate of photochemical ozone production. Global atmospheric models show that adjustments in the propane oxidation mechanism, which includes the formation and loss of this compound, can lead to decreases in its tropospheric burden, affecting the associated nitrate (B79036) products as well. nih.govcopernicus.orgcopernicus.org

Ozone (O₃) Formation: The formation of tropospheric ozone is intrinsically linked to the oxidation of VOCs in the presence of NOx. By influencing the fate of peroxy radicals and the availability of NOx, the formation of this compound indirectly affects ozone production. researchgate.netca.gov Under low NOx conditions, its formation reduces the efficiency of ozone generation that would otherwise occur from the reaction of the peroxy radical with NO.

Influence on Secondary Organic Aerosol (SOA) Formation and Aging Processes

This compound, as a first-generation oxidation product of propane, can contribute to the formation and growth of secondary organic aerosols (SOA). SOA is formed when low-volatility products of VOC oxidation partition from the gas phase to the aerosol phase.

Due to its hydroperoxide functional group, this compound has a lower vapor pressure than its parent alkane, propane. This makes it more likely to condense onto existing aerosol particles, especially under favorable atmospheric conditions. While this compound itself may not be a major direct contributor to SOA mass due to its relatively high volatility compared to larger oxidation products, it is part of a family of oxygenated compounds that collectively drive aerosol formation. researchgate.net

The chemical conditions of the atmosphere, particularly the level of NOx, influence the composition of the resulting SOA. researchgate.net Under high-NOx conditions, the oxidation of alkanes tends to produce more nitrates, whereas under low-NOx conditions, the formation of hydroperoxides like this compound is more favored. researchgate.net Once in the particle phase, hydroperoxides can undergo further reactions, contributing to the chemical aging of the aerosol.

The table below summarizes the SOA yields for different precursors under various conditions. While specific yield data for this compound is not available, the data for related compounds illustrate the general principles of SOA formation.

| Precursor | Oxidant | NOx Level | SOA Yield (Y) | Reference |

| Naphthalene | OH | High | 0.42 - 0.52 | copernicus.org |

| Naphthalene | OH | Low | 0.58 - 0.69 | copernicus.org |

| Furan | NO₃ | - | 0.07 | copernicus.org |

| Toluene | OH | High | Varies | nih.gov |

| Benzene | OH | High | Varies | nih.gov |

| Phenoxypropanol | OH | - | ~0.15 | nih.gov |

| Phenoxyethanol | OH | - | ~0.15 | nih.gov |

Aqueous Phase Chemistry and Cloud Processes

The fate of this compound in the atmospheric aqueous phase (e.g., cloud droplets, fog, and aerosol water) is an area of ongoing research. Hydroperoxides are known to be soluble in water and can be taken up by cloud droplets. Once dissolved, they can participate in aqueous-phase oxidation reactions.

In the aqueous phase, the chemistry of hydroperoxides can differ significantly from the gas phase. For example, the reaction of Criegee intermediates with water in the aqueous phase can lead to the formation of α-hydroxy-hydroperoxides with yields that are significantly higher than in the gas phase. While this specific reaction may not directly involve this compound, it highlights the potential for unique aqueous-phase reaction pathways for hydroperoxides in general.

This compound in Combustion Processes

This compound is a key intermediate in the low-temperature combustion of propane and other hydrocarbon fuels. osti.gov In the temperature range of approximately 600 to 1000 K, the oxidation of fuels proceeds through radical chain reactions involving peroxy radicals and their isomerization products. osti.gov

The formation of this compound occurs through the same initial steps as in the atmosphere: formation of the n-propyl radical, its addition to O₂, and subsequent reactions of the n-propyl peroxy radical. In a combustion environment, the n-propyl peroxy radical can abstract a hydrogen atom from the fuel or other molecules to form this compound.

Decomposition Reaction: CH₃CH₂CH₂OOH → CH₃CH₂CH₂O• + •OH

The production of two radical species from the decomposition of one molecule is the essence of chain branching. The highly reactive •OH radical can then go on to oxidize more fuel molecules, propagating the chain reaction. The fate of the n-propoxy radical, which can undergo isomerization or decomposition, further influences the subsequent reaction pathways. researchgate.netsemanticscholar.org The thermochemical properties, such as the enthalpy of formation, of this compound and related species are crucial for accurately modeling these complex combustion kinetics. scispace.comkaust.edu.sarushim.ru Studies have also noted the formation of this compound during the low-temperature oxidation of longer-chain aldehydes. researchgate.net

Role in Low-Temperature Oxidation (LTO) Regimes of Hydrocarbons

In the low-temperature oxidation (LTO) of hydrocarbons, which typically occurs between 500 K and 900 K, this compound is a key chain-branching intermediate. researchgate.net The LTO process is characterized by the addition of molecular oxygen to alkyl radicals, forming alkylperoxy radicals (ROO•). These radicals can then undergo internal hydrogen abstraction to form a hydroperoxide-alkyl radical (•QOOH). Subsequent reaction with another oxygen molecule leads to the formation of this compound and other oxygenated species.

Contribution to Fuel Autoignition Phenomena and Negative Temperature Coefficient (NTC) Behavior

The presence and decomposition of this compound are directly linked to fuel autoignition. Autoignition is the spontaneous ignition of a fuel-air mixture without an external ignition source, a critical process in internal combustion engines. The chain-branching reactions involving this compound contribute to the radical pool, leading to a rapid increase in temperature and pressure that culminates in autoignition.

Chain Branching and Propagation Mechanisms Initiated by this compound Decomposition

The decomposition of this compound is a critical step in the LTO regime as it initiates chain branching and propagation. The weak O-O bond in the hydroperoxide readily cleaves, producing a hydroxyl radical (•OH) and a propoxy radical (CH3CH2CH2O•).

Decomposition Reaction: CH3CH2CH2OOH → CH3CH2CH2O• + •OH

Both the propoxy radical and the hydroxyl radical are highly reactive and can abstract hydrogen atoms from the parent fuel molecules (e.g., propane), generating new alkyl radicals. This regenerates the initial radicals and propagates the chain reaction.

Chain Propagation Reactions:

CH3CH2CH2O• + CH3CH2CH3 → CH3CH2CH2OH + CH3CH2CH2•

•OH + CH3CH2CH3 → H2O + CH3CH2CH2•

This sequence of reactions, initiated by the decomposition of this compound, leads to an exponential increase in the radical concentration, characteristic of chain branching.

Formation Pathways of Oxygenated Intermediates and Products

The oxidation of propane, initiated by radicals, leads to the formation of a propyl radical (CH3CH2CH2•). This radical then reacts with molecular oxygen to form a propylperoxy radical (CH3CH2CH2OO•).

Formation of Propylperoxy Radical: CH3CH2CH2• + O2 → CH3CH2CH2OO•

The propylperoxy radical can then abstract a hydrogen atom from another molecule to form this compound.

Formation of this compound: CH3CH2CH2OO• + RH → CH3CH2CH2OOH + R•

The decomposition of the propoxy radical formed from this compound can also lead to the formation of other oxygenated species, such as propanal and methanol. Furthermore, the reactions of the various radicals present in the system can result in a complex mixture of oxygenated intermediates and final products. The study of n-heptane oxidation has shown the formation of a wide range of hydroperoxides, including C1-C3 alkyl hydroperoxides, during the gas-phase oxidation process. nih.gov

This compound in Industrial Chemical Applications

Organic hydroperoxides, including this compound, have found utility in various industrial chemical processes due to their ability to generate free radicals upon decomposition. ontosight.ai

Role as a Radical Initiator in Polymerization Processes (e.g., Polyethylene (B3416737), Polypropylene)

This compound can be used as a radical initiator in the polymerization of monomers like ethylene (B1197577) and propylene (B89431) to produce polyethylene and polypropylene, respectively. ontosight.aiwikipedia.org The process of radical polymerization involves three main stages: initiation, propagation, and termination. wikipedia.org

In the initiation step, the hydroperoxide is thermally or chemically decomposed to generate free radicals. wikipedia.orgtcichemicals.com

Initiation: CH3CH2CH2OOH → CH3CH2CH2O• + •OH

These highly reactive radicals then add to the double bond of a monomer molecule, initiating the polymer chain.

Propagation: Radical + Monomer → Growing Polymer Chain

The resulting polymer radical continues to add more monomer units, propagating the chain growth. The process terminates when two radicals combine or through other termination reactions. The choice of initiator can influence the rate of polymerization and the properties of the final polymer.

Applications in Organic Synthesis as an Oxidizing Agent

This compound, like other hydroperoxides, can act as an oxidizing agent in various organic synthesis reactions. ontosight.ai The hydroperoxy group (-OOH) can deliver an oxygen atom to a substrate, leading to its oxidation. These reactions are often catalyzed by metal complexes.

For example, hydroperoxides are used in the epoxidation of alkenes, where an oxygen atom is added across the double bond to form an epoxide. While specific examples for this compound are less common in literature than for other hydroperoxides like tert-butyl hydroperoxide, the general reactivity pattern applies.

The oxidizing power of hydroperoxides is harnessed in various industrial processes, such as the production of propylene oxide from propylene, which typically uses an organic hydroperoxide as the oxygen source.

Utilization of Controlled Decomposition via Promoters in Chemical Processes

The controlled decomposition of this compound is a critical aspect of its application in various chemical processes. By employing promoters, the decomposition can be guided towards specific reaction pathways, enhancing selectivity and yield of desired products while minimizing unwanted side reactions. Promoters for the decomposition of hydroperoxides, including this compound, primarily fall into the categories of transition metal compounds and acid/base catalysts. The controlled release of reactive radical species or the facilitation of ionic rearrangement pathways through these promoters is fundamental to the utility of this compound in chemical synthesis.

The decomposition of primary alkyl hydroperoxides like this compound can be initiated to form radicals, which are crucial for starting polymerization reactions. researchgate.net The choice of promoter and reaction conditions allows for the manipulation of the decomposition rate and the nature of the radical species generated.

Transition Metal-Promoted Decomposition

Transition metal compounds are widely recognized as effective promoters for the decomposition of organic hydroperoxides. The mechanism often involves a redox cycle of the metal ion, commonly known as the Haber-Weiss cycle, which facilitates the generation of radicals. researchgate.net Cobalt salts, in particular, are well-documented promoters for hydroperoxide decomposition. researchgate.netepo.org The catalytic cycle involves the reaction of the hydroperoxide with both the lower and higher oxidation states of the cobalt ion.

For instance, the Co(II)/Co(III) redox cycle is a key mechanism in the induced decomposition of hydroperoxides. researchgate.net The process begins with the reaction of a Co(II) species with the hydroperoxide to generate an alkoxyl radical and a Co(III)-hydroxide species. Subsequently, the Co(III) species reacts with another hydroperoxide molecule to produce a peroxyl radical and regenerate the Co(II) catalyst. researchgate.net The catalytic activity of cobalt compounds, such as cobalt acetylacetonate, has been noted in the decomposition of other alkyl hydroperoxides, where the catalyst interacts with the resulting peroxy radicals. osti.gov

While direct experimental data for this compound is limited, the behavior of analogous primary and secondary alkyl hydroperoxides provides significant insight. The use of cobalt borate (B1201080) has been shown to effectively catalyze the decomposition of organic hydroperoxides primarily into their corresponding alcohols, which is advantageous in processes where the alcohol is the desired product. epo.org Furthermore, the formation of a cobalt-hydroperoxo intermediate is a proposed key step in the cobalt-picolinate-catalyzed reactions of hydroperoxides, which can influence the subsequent decomposition pathway. nih.gov

The general mechanism for the transition metal-catalyzed decomposition of an alkyl hydroperoxide (ROOH) can be summarized as follows:

Initiation: ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺

Propagation: ROOH + M⁽ⁿ⁺¹⁾⁺ → ROO• + H⁺ + Mⁿ⁺

These generated alkoxyl (RO•) and peroxyl (ROO•) radicals can then participate in a variety of chemical transformations, such as initiating polymerization or selective oxidation reactions.

Acid-Catalyzed Decomposition

Acid-catalyzed decomposition of hydroperoxides typically proceeds through an ionic mechanism, often leading to rearrangement products rather than radical species. This pathway is particularly relevant for the synthesis of specific oxygenated compounds. Research on α-alkoxyalkyl-hydroperoxides, which are structurally similar to this compound, provides detailed insights into this process.

Specifically, studies on α-alkoxyalkyl-hydroperoxides derived from the reaction of Criegee intermediates with 1-propanol (B7761284) have shown that their decomposition is significantly accelerated in acidic conditions. nih.gov The primary decomposition products are hemiacetals, which form via the emission of hydrogen peroxide. nih.gov Theoretical calculations have indicated that the presence of the n-propyl group has a minimal effect on the activation energy of this decomposition pathway. nih.gov

The decomposition follows pseudo-first-order kinetics, and the rate is highly dependent on the pH of the solution. nih.govacs.org The mechanism involves the protonation of the hydroperoxide, which facilitates the cleavage of the O-O bond.

Below is a data table summarizing the kinetic findings for the acid-catalyzed decomposition of an α-alkoxyalkyl-hydroperoxide derived from 1-propanol, which serves as a close model for this compound decomposition under similar conditions.

Table 1: Kinetic Data for Acid-Catalyzed Decomposition of α-Alkoxyalkyl-hydroperoxide (from 1-propanol) Data sourced from a study on α-alkoxyalkyl-hydroperoxides derived from ozonolysis of α-terpineol in the presence of 1-propanol. nih.govrsc.org

| Parameter | Value | Conditions |

|---|---|---|

| Rate Coefficient (k) at 288 K | (5.3 ± 0.2) × 10⁻⁴ s⁻¹ | pH 4.5 |

| Rate Coefficient (k) at 298 K | (1.2 ± 0.3) × 10⁻³ s⁻¹ | pH 4.5 |

| Rate Coefficient (k) at 308 K | (2.1 ± 1.4) × 10⁻³ s⁻¹ | pH 4.5 |

| Activation Energy (Ea) | 12.3 ± 0.6 kcal mol⁻¹ | - |

Base-Promoted Decomposition

The decomposition of alkyl hydroperoxides can also be promoted by bases. The mechanism in this case often involves the abstraction of a proton from the hydroperoxyl group, leading to the formation of a hydroperoxide anion (ROO⁻), which is a potent nucleophile. Alternatively, for primary and secondary hydroperoxides, abstraction of an α-hydrogen can occur, leading to the elimination of a water molecule and the formation of a carbonyl compound.

Analytical and Spectroscopic Characterization of N Propyl Hydroperoxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-Propyl hydroperoxide, allowing for its separation from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages and are often used in complementary ways.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for analyzing thermally labile compounds like hydroperoxides, as it typically operates at room temperature, minimizing the risk of decomposition that can occur at the higher temperatures used in gas chromatography. mdpi.com However, the lack of a universal detector can present challenges for quantitative analysis. nih.gov To overcome this, various detection methods are coupled with HPLC, including UV, chemiluminescence, and mass spectrometry. nih.gov

To enhance detection sensitivity and selectivity, post-column derivatization with fluorescent tagging is a widely employed strategy. This technique involves reacting the hydroperoxides eluted from the HPLC column with a reagent that forms a highly fluorescent product.

One common method involves the use of p-hydroxyphenylacetic acid in a reaction catalyzed by hemin, which oxidizes peroxides to a fluorescent dimer. nih.gov Optimal detection is achieved with an excitation wavelength of 315 nm and an emission wavelength of 400 nm, with the reaction coil maintained at approximately 30°C. nih.gov This approach has proven effective for the determination of various peroxides, including hydrogen peroxide and organic hydroperoxides, in environmental samples. nih.gov

Another effective fluorescent reagent is diphenyl-1-pyrenylphosphine (B35221) (DPPP). nih.govresearchgate.net After separation on a normal-phase column, the eluted hydroperoxides are mixed with a DPPP solution in a heated reaction coil (around 80°C). nih.gov The resulting DPPP oxide is highly fluorescent and can be monitored at an emission wavelength of 380 nm with excitation at 352 nm. nih.govresearchgate.net This method is particularly useful as it can determine hydroperoxides with both conjugated and non-conjugated diene structures. nih.gov

The use of fluorescent probes, such as those based on coumarin (B35378) or cyanine (B1664457) dyes, has also gained traction for the detection of hydroperoxides like hydrogen peroxide. mdpi.comnih.govrsc.org These probes are designed to react specifically with the hydroperoxide, leading to a significant change in their fluorescent properties. mdpi.comnih.gov For instance, a novel probe, YXSH, was developed by attaching an arylboronic acid group (a hydrogen peroxide reactive site) to a fluorescein. mdpi.com

| Parameter | Method with p-hydroxyphenylacetic acid | Method with Diphenyl-1-pyrenylphosphine (DPPP) |

| Derivatization Reagent | p-hydroxyphenylacetic acid | Diphenyl-1-pyrenylphosphine (DPPP) |

| Catalyst | Hemin | Not applicable |

| Reaction | Oxidation of peroxides to a fluorescent dimer nih.gov | Reaction with hydroperoxide to form DPPP oxide nih.gov |

| Excitation Wavelength | 315 nm nih.gov | 352 nm nih.govresearchgate.net |

| Emission Wavelength | 400 nm nih.gov | 380 nm nih.govresearchgate.net |

| Reaction Temperature | ~30°C nih.gov | 80°C nih.gov |

Chemiluminescence detection offers exceptional sensitivity for the analysis of hydroperoxides. nih.gov One established method involves the post-column reaction of hydroperoxides with luminol (B1675438) and a catalyst, such as cytochrome C. researchgate.net This reaction produces light, which is measured to quantify the hydroperoxide concentration.

Another approach utilizes the peroxyoxalate chemiluminescence (PO-CL) system. nih.govresearchgate.net In this method, organic hydroperoxides are first subjected to on-line UV irradiation (e.g., at 254 nm) to generate hydrogen peroxide. nih.govresearchgate.net The resulting hydrogen peroxide is then detected via its reaction with a peroxyoxalate reagent, which produces a chemiluminescent signal. nih.govresearchgate.net This method has been successfully applied to the determination of various organic peroxides. nih.gov

The sensitivity of chemiluminescence detection is noteworthy, with detection limits for hydrogen peroxide reported to be as low as 50 picomoles. nih.gov However, it is important to note that the presence of hydrogen peroxide as a by-product in samples can interfere with the detection, necessitating the addition of catalase to ensure specificity. nih.gov

| Detection System | Principle | Catalyst/Reagent | Application Notes |

| Luminol Chemiluminescence | Oxidation of luminol by hydroperoxides researchgate.net | Cytochrome C researchgate.net | Useful for hydroperoxide isomer analysis researchgate.net |

| Peroxyoxalate Chemiluminescence (PO-CL) | UV irradiation of organic hydroperoxides to form H₂O₂, followed by reaction with peroxyoxalate nih.govresearchgate.net | Peroxyoxalate reagent nih.govresearchgate.net | Applicable to a range of organic peroxides nih.gov |

| Direct Chemiluminescence | Reaction with specific chemiluminescent probes/micelles nih.gov | Peroxalate esters and fluorescent dyes nih.gov | Can detect H₂O₂ at nanomolar concentrations nih.gov |

The separation of this compound from its isomers (such as isopropyl hydroperoxide) and other co-products is a significant analytical challenge. walshmedicalmedia.com HPLC, particularly with chiral stationary phases, has proven effective for resolving isomeric hydroperoxides. nih.gov For instance, Chiralpak AD or AD-RH columns can achieve baseline resolution of various positional and conjugated hydroperoxy fatty acid isomers. nih.gov

Gas Chromatography (GC) Coupled Methodologies

Gas chromatography is another valuable technique for the analysis of hydroperoxides, though their thermal instability presents a challenge. hzdr.deresearchgate.net To prevent decomposition, derivatization is often necessary to create more volatile and thermostable compounds. mdpi.comresearchgate.net A common approach is silylation, where the hydroperoxide is reacted with a trimethylsilyl (B98337) (TMS) reagent. researchgate.netnih.gov The resulting TMS derivatives are more stable and can be readily analyzed by GC. researchgate.netnih.gov

GC coupled with mass spectrometry (GC-MS) is particularly powerful for both identification and quantification. hzdr.denih.gov The mass spectra of the derivatized hydroperoxides provide structural information, and the chromatographic separation allows for the resolution of different compounds in a mixture. researchgate.netnih.gov For instance, GC-MS has been used to determine the content of hydroperoxides in mineral oils by oxidizing triphenylphosphine (B44618) to triphenylphosphine oxide, which is then detected and quantified. nih.govresearchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It provides crucial information about the molecular weight and structure of the analyte.

When coupled with GC, the electron ionization (EI) mass spectra of hydroperoxides and their derivatives can be obtained. rsc.orgrsc.org The fragmentation patterns observed in the mass spectra are characteristic of the compound's structure and can be used for identification. rsc.orgrsc.org For example, the mass spectra of alkyl hydroperoxides often show similarities to the corresponding alcohols. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing thermally labile hydroperoxides without the need for derivatization. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of the hydroperoxides as they elute from the HPLC column. nih.govcopernicus.org

Tandem mass spectrometry (MS/MS) further enhances selectivity and provides more detailed structural information. copernicus.org By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. copernicus.org For example, under certain conditions, hydroperoxides can be identified by a characteristic neutral loss from their ammoniated molecular ions. copernicus.org

For quantitative analysis, selected reaction monitoring (SRM) in LC-MS/MS provides high sensitivity and specificity. nih.gov This technique involves monitoring a specific transition from a precursor ion to a product ion, which significantly reduces background noise and improves the limit of detection. nih.gov The use of an internal standard is crucial for accurate quantification to correct for variations in sample preparation and instrument response. nih.gov

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique particularly well-suited for the analysis of thermally sensitive molecules like this compound. oberlin.edu Unlike hard ionization methods that can cause extensive fragmentation, CIMS typically preserves the molecular ion, facilitating unambiguous identification. oberlin.edu The technique has been widely applied in atmospheric chemistry for detecting hydroperoxides in both laboratory and field settings. oberlin.edunoaa.gov

In CIMS, reagent ions are used to ionize the target analyte through chemical reactions in the gas phase. The choice of reagent ions is critical for selective and sensitive detection. For instance, negative ion mode CIMS using iodide (I⁻) or O₂⁻ as reagent ions has been successfully employed to measure hydrogen peroxide and methyl hydroperoxide, respectively, through the formation of cluster ions. nasa.gov The development of a CIMS method often involves a combined computational and experimental approach to predict ion-molecule reaction thermodynamics and guide the selection of the most effective reagent ions for a specific class of compounds, such as peroxides. oberlin.edu This approach ensures high sensitivity and minimizes interference from other compounds in complex mixtures.

Photoionization Mass Spectrometry (PIMS), Including Synchrotron VUV-PIMS

Photoionization Mass Spectrometry (PIMS) has emerged as a powerful analytical tool for studying complex chemical systems, such as those found in combustion and atmospheric processes. researchgate.net When coupled with a tunable vacuum ultraviolet (VUV) light source from a synchrotron, the technique (SVUV-PIMS) offers exceptional capabilities for isomer-resolved detection. researchgate.netnih.gov Synchrotron-based VUV photoionization is a soft ionization method that can ionize molecules near their threshold with minimal excess energy, thus preserving the parent molecular ion and reducing complex fragmentation patterns. researchgate.net This makes it invaluable for identifying isomers in complicated reaction environments. nih.govresearchgate.net

A critical parameter for the quantitative analysis of a compound by PIMS is its absolute photoionization cross-section (PICS). Until recently, PICS values for many organic hydroperoxides were based on theoretical estimations, which carried large uncertainties. nih.gov

In a systematic study, this compound was synthesized, and its absolute PICS was measured using SVUV-PIMS. nih.gov The experiment involved preparing a binary mixture of this compound with a standard sample of known concentration and PICS. By measuring the ion signals of both species as a function of photon energy, the PICS of this compound was determined. These experimental measurements provide a crucial foundation for accurate quantification in complex gas-phase environments like combustion and atmospheric systems. nih.gov

Table 1: Absolute Photoionization Cross-Section (PICS) of this compound at a Specific Photon Energy This table presents the experimentally determined photoionization cross-section for this compound at a given photon energy, providing essential data for its quantitative detection using PIMS.

| Photon Energy (eV) | PICS (Mb) |

|---|---|

| 11.0 | 7.5 ± 0.8 |

Data sourced from Li, Y., et al. (2023). nih.gov

The fragmentation pattern of a molecule upon photoionization, known as its photodissociation fingerprint, provides structural information that is key to distinguishing between isomers. For alkyl hydroperoxides (ROOH), including this compound, studies have shown that the most prevalent fragmentation pathway is the loss of the hydroperoxy radical (·OOH). nih.gov

Upon ionization, the this compound cation (n-C₃H₇OOH⁺) can undergo direct C–O bond cleavage. Theoretical calculations indicate that the cation can dissociate to form an n-C₃H₇⁺ fragment and a neutral OOH radical. The appearance potential for this fragmentation has been measured experimentally, providing a distinct signature for this compound. This characteristic loss of the OOH group serves as a reliable photodissociation fingerprint, enabling its differentiation from other isomers in a mixture. nih.gov

Table 2: Experimental Appearance Energies for Fragments of this compound This table details the experimentally measured appearance energies for the primary fragment ion resulting from the photoionization of this compound, which serves as a key identifier.

| Fragment Ion | Appearance Energy (eV) |

|---|---|

| C₃H₇⁺ | 10.70 ± 0.05 |

Data sourced from Li, Y., et al. (2023). nih.gov

Atmospheric Pressure Chemical Ionization (APCI) Techniques

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique widely used in conjunction with mass spectrometry (MS), particularly for the analysis of less polar and thermally labile compounds that are not easily ionized by electrospray ionization (ESI). nih.govnih.gov APCI has proven to be an appropriate and effective method for the detection of various organic hydroperoxides. nih.govnih.gov

In positive-ion APCI-MS, a characteristic fragmentation for hydroperoxides is the neutral loss of hydrogen peroxide (H₂O₂) from the protonated molecular ion [M+H]⁺, corresponding to a loss of 34 Da. nih.gov This has been used to identify hydroperoxides in secondary organic aerosols. nih.gov

A more recent and highly specific method involves the use of ammonium (B1175870) acetate (B1210297) as an additive. copernicus.org In this approach, hydroperoxides form ammonium adducts [M+NH₄]⁺. Under collisional dissociation in a tandem mass spectrometer (MS/MS), these adducts exhibit a characteristic neutral loss of 51 Da, which corresponds to the combined loss of H₂O₂ and NH₃. copernicus.orgcopernicus.org This unique fragmentation pathway provides a highly selective method for identifying compounds containing the hydroperoxide functional group in complex mixtures, such as extracts from secondary organic aerosols. copernicus.orgcopernicus.org

High-Resolution Mass Spectrometry (HRMS) for Complex Mixture Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures, providing highly accurate mass measurements that allow for the determination of the elemental composition of detected ions. copernicus.orgnih.gov This capability is crucial when analyzing environmental or biological samples where hundreds or thousands of different compounds may be present. copernicus.orgresearchgate.net

In the context of hydroperoxide analysis, HRMS has been used to propose the presence of ROOH species in secondary organic aerosols formed from the atmospheric oxidation of organic compounds. copernicus.orgcopernicus.org However, HRMS alone typically cannot provide unambiguous structural identification. While it can confirm the elemental formula of a detected ion (e.g., C₃H₈O₂ for this compound), it cannot distinguish between different structural isomers. Therefore, the identification of a specific hydroperoxide like this compound in a complex matrix based solely on its elemental composition from HRMS is considered speculative. copernicus.orgcopernicus.org For definitive identification, HRMS must be coupled with tandem MS (MS/MS) to study fragmentation patterns or with other separation and spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure and is inherently quantitative. nih.govacs.org It is particularly useful for identifying and quantifying different hydroperoxides within a mixture, a task that can be challenging for other methods due to the similar reactivity of these compounds. nih.gov

A key feature in the ¹H NMR spectrum of a hydroperoxide is the resonance of the hydroperoxy proton (-OOH). This proton is typically deshielded and appears in a distinct region of the spectrum, far downfield from most other proton signals. researchgate.netnih.gov For instance, the ¹H NMR resonance for the -OOH group of various organic hydroperoxides has been observed in the range of 11 to 12 ppm. nih.govacs.org The precise chemical shift is highly sensitive to the molecule's structure, allowing for the differentiation of various hydroperoxides in a mixture. nih.gov

Recent advancements have improved the sensitivity of NMR, enabling the detection and quantification of hydroperoxides at low concentrations. By taking advantage of the rapid chemical exchange of the -OOH proton with water, specialized pulse sequences can be used to enhance the signal-to-noise ratio, making it possible to track the chemical decay of unstable hydroperoxides directly in solution. nih.govacs.org

Table 3: Reported ¹H NMR Chemical Shifts for Various Alkyl Hydroperoxides This table shows the distinct downfield chemical shifts for the hydroperoxy (-OOH) proton in several alkyl hydroperoxides, illustrating the capability of NMR spectroscopy to distinguish between these similar structures.

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| Methyl hydroperoxide | 11.41 |

| Ethyl hydroperoxide | 11.51 |

| iso-Propyl hydroperoxide | 11.59 |

| tert-Butyl hydroperoxide | 11.66 |

Data sourced from Staudt, S., et al. (2022). nih.gov

¹H NMR and ¹³C NMR for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is particularly informative. The proton of the hydroperoxide group (-OOH) is highly deshielded and appears as a broad singlet in a distinct downfield region, typically between 8 and 12.5 ppm. nih.govacs.orgacs.org This significant downfield shift is characteristic of hydroperoxy protons and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. acs.org The protons on the carbon atom adjacent to the hydroperoxide group (the α-methylene group) are also deshielded, resonating at approximately 3.9 ppm. The signal for the β-methylene protons appears further upfield, around 1.6 ppm, while the terminal methyl group protons are the most shielded, resonating at approximately 0.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom bonded to the hydroperoxide group (Cα) is the most deshielded carbon in the alkyl chain, with an expected chemical shift in the range of 75-85 ppm. uoi.gr The chemical shifts for the other carbon atoms (Cβ and Cγ) are found at progressively higher fields (lower ppm values). wisc.eduoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-OOH | Hydroperoxy | ~8.0 - 12.5 | - |

| H-α | -CH₂-OOH | ~3.9 | - |

| H-β | -CH₂-CH₂OOH | ~1.6 | - |

| H-γ | CH₃- | ~0.9 | - |

| C-α | -C H₂-OOH | - | ~78 |

| C-β | -C H₂-CH₂OOH | - | ~28 |

| C-γ | C H₃- | - | ~11 |

Note: Predicted values are based on data for similar alkyl hydroperoxides and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR Experiments for Connectivity Mapping

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed to map the connectivity between atoms. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the protons of the terminal methyl group (H-γ) and the adjacent methylene (B1212753) group (H-β). sdsu.edu Another cross-peak would connect the signals of the β-methylene protons (H-β) and the α-methylene protons (H-α), confirming the propyl chain's sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak connecting the H-α signal to the C-α signal, the H-β signal to the C-β signal, and the H-γ signal to the C-γ signal, thus mapping each proton to its corresponding carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com For this compound, an HMBC spectrum would show a correlation from the methyl protons (H-γ) to the β-carbon (C-β) and potentially to the α-carbon (C-α). It would also show correlations from the α-protons (H-α) to the β-carbon (C-β), providing further evidence for the connectivity of the carbon skeleton. columbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Observed Correlation | Interpretation |

| COSY | H-α ↔ H-β | Protons on adjacent carbons in the propyl chain |

| H-β ↔ H-γ | Protons on adjacent carbons in the propyl chain | |

| HSQC | H-α ↔ C-α | Direct one-bond C-H connection |

| H-β ↔ C-β | Direct one-bond C-H connection | |

| H-γ ↔ C-γ | Direct one-bond C-H connection | |

| HMBC | H-γ → C-β | Two-bond ¹H-¹³C coupling |

| H-β → C-α, C-γ | Two-bond ¹H-¹³C coupling | |

| H-α → C-β | Two-bond ¹H-¹³C coupling |

Quantitative NMR Methodologies for Mixtures

NMR spectroscopy is an inherently quantitative technique, making it suitable for determining the concentration of hydroperoxides in complex mixtures without the need for chromatographic separation. acs.org The high sensitivity of chemical shifts allows for the simultaneous quantification of different organic hydroperoxides (OHPs) and hydrogen peroxide (H₂O₂). nih.gov

The methodology leverages the distinct, downfield resonance of the hydroperoxy proton (-OOH). nih.govacs.org By taking advantage of the rapid hydrogen exchange between the hydroperoxide and water, very short interscan delays can be used during data acquisition, which significantly enhances the signal-to-noise ratio and allows for detection down to the micromolar or even nanomolar range. nih.gov Quantification is achieved by integrating the unique -OOH signal for each hydroperoxide species and comparing it to the integral of a known internal standard or a reference compound of known concentration. researchgate.net Adjusting the pH of the sample to around 6 and lowering the temperature can slow the exchange rates, resulting in higher resolution spectra for more accurate integration. nih.gov

Infrared (IR) and Ultraviolet/Visible (UV/Vis) Spectroscopy

IR and UV/Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydroperoxide Moieties

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the hydroperoxide functional group. acs.org The most prominent feature in the IR spectrum of an alkyl hydroperoxide is the O-H stretching vibration, which appears as a sharp band around 3400-3550 cm⁻¹ for the free, non-hydrogen-bonded form. In condensed phases, intermolecular hydrogen bonding causes this band to broaden and shift to lower frequencies (3100-3400 cm⁻¹). royalsocietypublishing.org

Another key vibration is the O-O stretching mode, which is characteristically weak and appears in the 820-890 cm⁻¹ region. royalsocietypublishing.org The C-O stretching vibration is also observed, typically in the 1000-1100 cm⁻¹ range. The spectrum will also feature the characteristic C-H stretching and bending vibrations of the n-propyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Free) | R-OOH | ~3400 - 3550 | Sharp, Medium |